![molecular formula C18H16F2N4 B2972099 N,2-双(4-氟苯基)-5,6,7,8-四氢咪唑并[1,2-a]吡嗪-3-胺 CAS No. 1261110-14-8](/img/structure/B2972099.png)

N,2-双(4-氟苯基)-5,6,7,8-四氢咪唑并[1,2-a]吡嗪-3-胺

货号 B2972099

CAS 编号:

1261110-14-8

分子量: 326.351

InChI 键: PNUNNNKTJAYRDW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

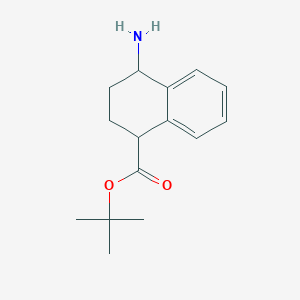

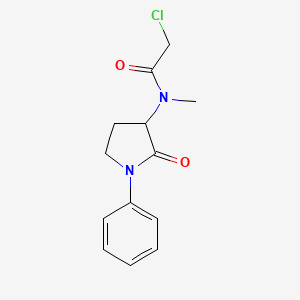

“N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine” is a complex organic compound that belongs to the class of imidazopyrazines . Imidazopyrazines are nitrogen-containing heterocyclic compounds that have been gaining attention due to their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazopyrazine core, which is a fused ring system containing an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms) .科学研究应用

合成和化学结构分析

- N,2-双(4-氟苯基)-5,6,7,8-四氢咪唑并[1,2-a]吡嗪-3-胺及其衍生物已在各种研究中被合成和结构分析。例如,7-苄基-5,6,7,8-四氢咪唑并[1,5-a]吡嗪等化合物是通过还原胺化、氯化和环化过程合成的 (滕大伟,2012)。类似地,研究集中于通过苯乙二醛与胺的模棱两可缩合来合成咪唑并[1,2-b]哒嗪和咪唑并[1,2-a]吡嗪等相关化合物 (G. Barlin 等,1983)。

抗菌活性

- 研究还探讨了 N,2-双(4-氟苯基)-5,6,7,8-四氢咪唑并[1,2-a]吡嗪-3-胺衍生物的抗菌特性。例如,合成了一系列新型 N-芳基咪唑并[1,2-a]吡嗪-2-甲酰胺衍生物并筛选了它们的抗菌活性,一些化合物显示出有希望的结果 (B. Jyothi & N. Madhavi, 2019)。

光伏应用

- 在光伏领域,N,2-双(4-氟苯基)-5,6,7,8-四氢咪唑并[1,2-a]吡嗪-3-胺的衍生物已被用于合成用于太阳能电池应用的聚合物。例如,一项研究合成了一种包含 2,3-双(4-氟苯基)噻吩并[3,4-b]吡嗪单元的聚合物,以提高太阳能电池的性能 (李吉成等,2010)。

扩展的 π 共轭体系

- 该化合物及其衍生物已被用于创建扩展的 π 共轭体系,例如双-3-氨基咪唑并[1,2-a]吡啶、嘧啶和吡嗪,它们是通过缩合反应合成的。这些体系在材料科学和有机电子学中具有潜在应用 (A. Shaabani 等,2009)。

属性

IUPAC Name |

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUNNNKTJAYRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine | |

Synthesis routes and methods

Procedure details

Example 28 was synthesized by the following way: to a stirred solution of Example 26 (761 mg, 2.36 mmol) in 10 mL of MeOH was added Pd/C (258 mg, 0.24 mmol). The reaction mixture was evacuated and back filled with H2. The reaction mixture was stirred at room temperature overnight. The solid was filtered off and solvent was removed. The product was subjected to mass-triggered HPLC purification. The obtained MeCN/water solution was combined and concentrated to give the final product as yellow oil after neutralization.

Name

solution

Quantity

761 mg

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2972023.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2972024.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2972025.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2972027.png)

![N-(4-acetylphenyl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2972032.png)

![Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2972033.png)